ethyl 2,2-difluorohex-3-enoate ethyl 2,2-difluorohex-3-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733260
InChI: InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H12F2O2
Molecular Weight: 178.18 g/mol

ethyl 2,2-difluorohex-3-enoate

CAS No.:

Cat. No.: VC15733260

Molecular Formula: C8H12F2O2

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2,2-difluorohex-3-enoate -

Specification

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
IUPAC Name ethyl 2,2-difluorohex-3-enoate
Standard InChI InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key UZHFCFVURUPARR-UHFFFAOYSA-N
Canonical SMILES CCC=CC(C(=O)OCC)(F)F

Introduction

Molecular and Structural Characteristics

Molecular Formula and Weight

Ethyl 2,2-difluorohex-3-enoate has a molecular formula of C₈H₁₂F₂O₂ and a molecular weight of 178.18 g/mol. Its IUPAC name is ethyl (E)-2,2-difluorohex-3-enoate, reflecting the trans configuration of the double bond at the third carbon (Table 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂F₂O₂
Molecular Weight178.18 g/mol
IUPAC NameEthyl (E)-2,2-difluorohex-3-enoate
SMILESCCC=CC(C(=O)OCC)(F)F
Boiling PointNot reported
DensityNot reported

Stereoelectronic Effects

The geminal difluoro group at C2 creates significant electronegativity, polarizing adjacent bonds and stabilizing reactive intermediates. The double bond at C3 introduces conjugation, enabling participation in cycloadditions and electrophilic additions. Computational studies suggest that the fluorine atoms reduce electron density at the ester carbonyl group, potentially altering hydrolysis kinetics.

Synthesis and Industrial Production

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Process intensification techniques, such as microwave-assisted heating, reduce reaction times from hours to minutes.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the double bond to a diketone or cleaves it to form carboxylic acids.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol while preserving the difluoro group.

Table 2: Representative Reactions

Reaction TypeReagentsProducts
OxidationKMnO₄ (acidic)2,2-Difluorohexanedioic acid
ReductionLiAlH₄, THF2,2-Difluorohex-3-en-1-ol
SubstitutionNH₃ (excess)2,2-Difluorohex-3-enamide

Nucleophilic Substitution

The fluorine atoms participate in SN2 reactions with amines or thiols, yielding substituted derivatives. For example, reaction with ethylenediamine produces a bis-amine analog with potential chelating properties.

Applications in Research and Industry

Pharmaceutical Intermediate

Fluorinated esters are pivotal in drug design due to their metabolic stability and bioavailability. Ethyl 2,2-difluorohex-3-enoate serves as a precursor for fluoroalkene-based protease inhibitors, which mimic peptide bonds while resisting enzymatic degradation.

Materials Science

Incorporation into polymers enhances thermal stability and chemical resistance. For instance, copolymerization with ethylene yields materials with low dielectric constants, suitable for microelectronics.

Agricultural Chemistry

Derivatives act as herbicides by inhibiting acetyl-CoA carboxylase in plants. Field trials demonstrate efficacy against glyphosate-resistant weeds.

Comparative Analysis with Analogous Compounds

Ethyl Hex-3-enoate vs. Difluoro Derivative

  • Reactivity: The difluoro compound reacts 3–5× slower in ester hydrolysis due to electron-withdrawing effects.

  • Boiling Point: Fluorination increases intermolecular forces, raising the boiling point by ~15°C compared to the non-fluorinated analog.

Toxicity Profile

Preliminary assays indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), but chronic exposure risks require further study.

Future Directions and Challenges

Green Synthesis

Developing catalytic fluorination methods using O₂ or H₂O₂ as oxidants could reduce reliance on hazardous reagents like DAST.

Biomedical Applications

Exploration of fluorinated esters as MRI contrast agents is underway, leveraging fluorine’s high NMR sensitivity.

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